2-Bromophenyl 5-[(naphthalen-1-yloxy)methyl]furan-2-carboxylate
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Overview
Description
2-BROMOPHENYL 5-[(1-NAPHTHYLOXY)METHYL]-2-FUROATE is an organic compound with the molecular formula C22H15BrO4. This compound is characterized by the presence of a bromophenyl group, a naphthyloxy group, and a furoate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMOPHENYL 5-[(1-NAPHTHYLOXY)METHYL]-2-FUROATE typically involves the reaction of 2-bromophenol with 5-[(1-naphthyloxy)methyl]-2-furoic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-BROMOPHENYL 5-[(1-NAPHTHYLOXY)METHYL]-2-FUROATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-BROMOPHENYL 5-[(1-NAPHTHYLOXY)METHYL]-2-FUROATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-BROMOPHENYL 5-[(1-NAPHTHYLOXY)METHYL]-2-FUROATE involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the naphthyloxy group can engage in π-π interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-BROMOPHENYL 5-[(1-PHENOXY)METHYL]-2-FUROATE
- 2-BROMOPHENYL 5-[(1-ANISOXY)METHYL]-2-FUROATE
- 2-BROMOPHENYL 5-[(1-BENZYLOXY)METHYL]-2-FUROATE
Uniqueness
2-BROMOPHENYL 5-[(1-NAPHTHYLOXY)METHYL]-2-FUROATE is unique due to the presence of the naphthyloxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C22H15BrO4 |
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Molecular Weight |
423.3 g/mol |
IUPAC Name |
(2-bromophenyl) 5-(naphthalen-1-yloxymethyl)furan-2-carboxylate |
InChI |
InChI=1S/C22H15BrO4/c23-18-9-3-4-10-20(18)27-22(24)21-13-12-16(26-21)14-25-19-11-5-7-15-6-1-2-8-17(15)19/h1-13H,14H2 |
InChI Key |
KFFMTXAXAHVCJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=CC=C(O3)C(=O)OC4=CC=CC=C4Br |
Origin of Product |
United States |
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